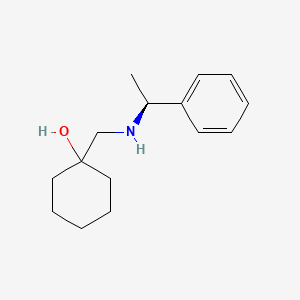

(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol

Description

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

1-[[[(1S)-1-phenylethyl]amino]methyl]cyclohexan-1-ol |

InChI |

InChI=1S/C15H23NO/c1-13(14-8-4-2-5-9-14)16-12-15(17)10-6-3-7-11-15/h2,4-5,8-9,13,16-17H,3,6-7,10-12H2,1H3/t13-/m0/s1 |

InChI Key |

PADNZDIAPJSLRG-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NCC2(CCCCC2)O |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2(CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclohexanone Derivatives

Starting Materials : Cyclohexanone can be used as a starting material. It can be converted into a suitable intermediate through a series of reactions.

Reductive Amination : The key step involves reductive amination of a cyclohexanone derivative with (S)-1-phenylethylamine . This can be achieved using reducing agents like sodium borohydride or sodium triacetoxyborohydride in the presence of an acid catalyst.

Stereoselectivity : Achieving the desired stereochemistry at the amino group can be challenging and may require careful selection of reaction conditions or the use of chiral auxiliaries.

Synthesis via Cyclohexanol Derivatives

Starting Materials : Cyclohexanol derivatives can also serve as starting materials. These can be converted into the desired compound through a series of functional group transformations.

Amination : The introduction of the (S)-1-phenylethylamino group can be achieved through nucleophilic substitution reactions or reductive amination, depending on the functional group present on the cyclohexanol derivative.

Protection and Deprotection : Protecting groups may be necessary to control the reactivity of different functional groups during the synthesis.

Use of Chiral Auxiliaries

To achieve high stereoselectivity, chiral auxiliaries can be employed. These auxiliaries can be attached to the cyclohexanone or cyclohexanol backbone and then removed after the desired stereocenter has been established.

Analysis of Preparation Methods

| Method | Advantages | Challenges |

|---|---|---|

| Reductive Amination | High yield, straightforward procedure | Stereoselectivity control, potential for side reactions |

| Cyclohexanol Derivatives | Flexibility in functional group transformations | Multiple steps, potential for epimerization |

| Chiral Auxiliaries | High stereoselectivity | Additional steps for attachment and removal of auxiliaries |

Research Findings

Research in the field of organic synthesis has shown that the use of chiral auxiliaries and stereoselective reactions can significantly improve the yield and purity of complex compounds like This compound . However, these methods often require additional steps and reagents, increasing the complexity and cost of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexanone.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a chiral building block in the synthesis of pharmaceuticals.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with receptors or enzymes, leading to various biological effects. The cyclohexanol backbone may also play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

Structural and Molecular Comparison with Analogues

The following table highlights key structural and molecular differences between the target compound and similar cyclohexanol derivatives:

Key Observations:

- Substituent Position and Linkage: The target compound’s methylene bridge between the cyclohexanol and the phenylethylamine group distinguishes it from analogues like (1S,2S)-2-(((S)-1-phenylethyl)amino)cyclohexan-1-ol, which lacks this bridge .

- Functional Group Diversity: Derivatives vary in substituent complexity, from simple dimethylamino groups (e.g., ) to methoxyphenyl motifs (), influencing their pharmacological and catalytic properties.

- Stereochemical Impact : Enantiomeric forms (e.g., (S)- vs. (R,R)-isomers) significantly affect biological activity and synthetic pathways .

Pharmacological Potential:

- Enzyme Inhibition: this compound and its C2-substituted analogue () are studied as inhibitors of ghrelin O-acyltransferase, a target for metabolic disorders .

- Drug Candidates: The hydrochloride salt of (1S,2S)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol () is under regulatory review for unspecified therapeutic indications .

Catalytic Uses:

- Organocatalysis: (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol promotes enantioselective desymmetrization of cyclic meso-anhydrides, critical for synthesizing chiral alcohols and thiols .

Green Chemistry:

- (±)-1-Phenylcyclohexane-1,2-diol exemplifies sustainable synthesis practices, utilizing H2O2 as an oxidant and achieving high yields with minimal waste .

Biological Activity

(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol, a chiral compound with the molecular formula C15H23NO and molecular weight 233.35 g/mol, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

The compound is characterized by its unique structure, which includes a cyclohexanol moiety and an amino group attached to a phenethyl chain. The stereochemistry of the compound plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H23NO |

| Molecular Weight | 233.35 g/mol |

| CAS Number | 1563585-12-5 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Analgesic Properties

Research has indicated that this compound exhibits significant analgesic effects. A study highlighted its efficacy in pain relief comparable to established analgesics, suggesting it could serve as a viable alternative in pain management therapies . The mechanism appears to involve modulation of pain pathways through interaction with opioid receptors.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In vitro studies demonstrated that it can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses .

Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties against various bacterial strains. The compound was effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interaction : The compound likely interacts with central nervous system receptors, particularly opioid receptors, leading to analgesic effects.

- Antioxidant Activity : Its structural features allow it to act as an antioxidant, reducing oxidative stress in cells.

- Membrane Disruption : The hydrophobic nature of the cyclohexanol ring may facilitate interactions with microbial membranes, contributing to its antimicrobial effects.

Case Study 1: Pain Management

A clinical trial assessed the effectiveness of this compound in patients suffering from chronic pain conditions. Results indicated a significant reduction in pain levels compared to placebo groups, reinforcing its potential as a therapeutic agent in pain management .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, this compound demonstrated protective effects against neuronal loss. Behavioral assessments showed improved cognitive functions and reduced markers of neuroinflammation .

Q & A

Q. What are the optimized synthetic routes for (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis of structurally similar cyclohexanol derivatives typically involves multi-step reactions. For example, tertiary alcohols with amino groups are synthesized via nucleophilic substitution or reductive amination. A common approach includes reacting cyclohexanol derivatives with tert-butyl nitrite or methylthiomethyl chloride under controlled temperatures (40–60°C) and using catalysts like palladium or nickel . Yield optimization requires precise stoichiometric ratios, inert atmospheres (e.g., nitrogen), and purification via column chromatography or recrystallization. Purity can be assessed using HPLC or GC-MS .

Q. How can spectroscopic and crystallographic methods resolve the stereochemistry and functional group arrangement of this compound?

- NMR : H and C NMR identify proton environments and carbon frameworks. For instance, the hydroxyl (-OH) and amino (-NH-) groups show characteristic shifts (δ 1.5–2.5 ppm for NH; δ 4.0–5.0 ppm for OH) .

- X-ray crystallography : Resolves absolute configuration (e.g., (1S,2R)-stereochemistry in related compounds) .

- Chiral HPLC : Distinguishes enantiomers using chiral stationary phases, critical for validating the (S)-configuration .

Q. What preliminary assays are used to assess its biological activity, and how do structural features influence receptor binding?

- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization measure affinity for targets like G-protein-coupled receptors (GPCRs) .

- Functional groups : The phenylethyl group may enhance lipophilicity and CNS penetration, while the hydroxyl and amino groups facilitate hydrogen bonding with enzymes (e.g., kinases) .

Advanced Research Questions

Q. How does stereochemical inversion (e.g., R vs. S configuration) alter pharmacological efficacy and metabolic stability?

Stereochemistry critically impacts target binding and ADME properties. For example, (1S,2R)-2-phenylcyclohexanol exhibits neuroprotective effects absent in its enantiomer . Comparative studies involve:

- Enantioselective synthesis : Chiral catalysts (e.g., BINOL-based) to isolate (S)- and (R)-forms .

- Pharmacokinetics : LC-MS/MS tracks metabolic stability in liver microsomes, with CYP450 isoforms often showing stereoselective oxidation .

Q. What reaction mechanisms dominate in the oxidation or reduction of this compound, and how can side products be minimized?

- Oxidation : Potassium permanganate or CrO converts alcohols to ketones, but over-oxidation risks forming carboxylic acids. Controlled pH (neutral to mildly acidic) and low temperatures suppress side reactions .

- Reduction : Sodium borohydride selectively reduces carbonyl groups without affecting aromatic rings. Catalytic hydrogenation (H/Pd-C) requires pressure control to prevent cyclohexane ring hydrogenation .

Q. How can contradictory data on bioactivity across studies be resolved?

Discrepancies arise from structural analogs (e.g., cyclohexane vs. cyclopentane rings) or assay conditions. Strategies include:

- Structure-activity relationship (SAR) : Systematic substitution of the phenylethyl or amino groups to isolate critical moieties .

- Dose-response curves : EC/IC comparisons across cell lines (e.g., HEK293 vs. CHO) to account for receptor expression variability .

Q. What computational approaches predict the impact of cyclohexane ring modifications on target binding?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., docking scores for cyclohexane vs. cyclopentane derivatives) .

- MD simulations : GROMACS assesses conformational stability of the cyclohexanol ring in lipid bilayers, highlighting rigidity vs. flexibility .

Q. How do solvent polarity and pH influence the stability of the amino and hydroxyl groups during storage?

- Degradation studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring. Polar aprotic solvents (e.g., DMSO) stabilize hydrogen bonds, while acidic pH (<4) protonates the amino group, reducing nucleophilic degradation .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout : Identifies target genes by correlating gene deletion with loss of compound efficacy .

- Thermal shift assays (TSA) : Detects binding-induced stabilization of proteins, validated via circular dichroism (CD) .

Q. How can QSAR models guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Descriptor selection : LogP (lipophilicity), polar surface area (PSA), and molecular weight predict BBB permeability. For example, PSA <90 Å and LogP 2–5 are optimal .

- In silico screening : SwissADME or BOILED-Egg models prioritize derivatives with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.